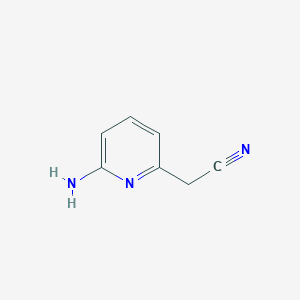

2-(6-Aminopyridin-2-yl)acetonitrile

説明

Significance of Pyridine (B92270) and Nitrile Architectures in Contemporary Organic Synthesis

The pyridine ring is a foundational six-membered aromatic heterocycle containing one nitrogen atom. Its unique electronic properties and structural versatility make it a privileged scaffold in numerous areas of science. nih.gov Pyridine and its derivatives are not only common solvents and reagents but are also integral components of a vast number of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the ring imparts a dipole moment and influences the ring's reactivity, making it susceptible to both electrophilic and nucleophilic substitution, which allows for extensive functionalization. The pyridine scaffold's ability to improve the water solubility of pharmaceutically relevant molecules is another key advantage that has led to its incorporation into numerous therapeutic agents.

Similarly, the nitrile functional group (–C≡N) is a highly valuable moiety in organic synthesis. It serves as a versatile precursor to a wide range of other functional groups, including amines, carboxylic acids, amides, and ketones. The carbon atom of the nitrile group is electrophilic, while the nitrogen possesses a lone pair, allowing for diverse reactivity. Furthermore, the protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic, enabling the formation of carbanions that can participate in various carbon-carbon bond-forming reactions. mdpi.com Acetonitrile (B52724), the simplest organic nitrile, is not only a common polar aprotic solvent but is also utilized as a building block for constructing more complex molecules, including nitrogen-containing heterocycles through cyclization reactions. rsc.org

The combination of pyridine and nitrile functionalities within a single molecule, as seen in pyridylacetonitriles, creates a powerful synthetic tool. The methylene (B1212753) group of the acetonitrile moiety is activated, making it a reactive handle for introducing further complexity to the stable pyridine core. mdpi.com

Historical and Current Importance of 2-Aminopyridine (B139424) Frameworks as Key Synthetic Synthons

The 2-aminopyridine framework is a particularly important subclass of pyridine derivatives that has proven to be an invaluable synthon in organic synthesis. nih.gov Functioning as a binucleophile, it possesses two reactive nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. This dual nucleophilicity allows 2-aminopyridines to react with a variety of electrophiles to construct a wide array of fused heterocyclic systems.

Historically and currently, 2-aminopyridines are recognized as essential precursors for the synthesis of five- and six-membered azaheterocycles. One of the most prominent applications is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant pharmacological interest. This is typically achieved through the condensation reaction of a 2-aminopyridine with an α-haloketone or a related carbonyl compound. Beyond this, 2-aminopyridines are employed in multicomponent reactions to rapidly build molecular complexity from simple starting materials. nih.gov Their ability to serve as a "locomotive" in pulling together different molecular fragments makes them highly attractive in diversity-oriented synthesis for drug discovery programs.

The table below summarizes the utility of the 2-aminopyridine core in the synthesis of various fused heterocyclic systems.

| Fused Heterocyclic System | Typical Reactant Partner(s) | Reaction Type |

| Imidazo[1,2-a]pyridines | α-Haloketones, Ynones, β-Keto esters | Condensation / Cyclization |

| Pyrido[1,2-a]pyrimidines | β-Dicarbonyl compounds, α,β-Unsaturated ketones | Condensation / Cyclization |

| Triazolopyridines | Reagents that form a triazole ring | Cyclization |

| Pyrrolopyridines | Dihalogenated compounds, Acetylenic esters | Annulation / Cyclization |

Overview of Principal Research Trajectories for 2-(6-Aminopyridin-2-yl)acetonitrile

While extensive literature exists for the parent 2-aminopyridine and 2-pyridylacetonitrile (B1294559) structures, the specific research trajectories for this compound are primarily defined by its role as a versatile intermediate for constructing more elaborate molecules. Its chemical architecture suggests two main avenues of reactivity that guide its application in research: reactions involving the 2-aminopyridine moiety and reactions leveraging the activated methylene group of the acetonitrile side chain.

The primary research trajectory for this compound is its use as a building block for fused heterocyclic systems. The 2-aminopyridine portion can undergo cyclocondensation reactions with various bifunctional reagents. For instance, reaction with α-dicarbonyl or α-halocarbonyl compounds is a well-established route to imidazo[1,2-a]pyridine (B132010) derivatives. The presence of the cyanomethyl group at the 6-position of the resulting fused system offers a site for further synthetic elaboration.

A second major research direction involves the reactivity of the acetonitrile's α-carbon. The protons on this carbon are acidic and can be removed by a base to generate a nucleophilic carbanion. This anion can then participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce new side chains.

Condensation: Knoevenagel-type condensation with aldehydes and ketones to form α,β-unsaturated nitriles. researchgate.net

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the extension and functionalization of the pyridine ring at the 2-position, leading to a diverse array of substituted pyridines. These products can themselves be intermediates for more complex targets or be screened for biological activity.

The table below outlines the potential synthetic transformations and resulting compound classes stemming from this compound, based on the established reactivity of its constituent functional groups. mdpi.com

| Reactive Site | Reagent Type | Potential Reaction | Resulting Compound Class |

| 2-Aminopyridine Moiety | α-Haloketones | Cyclocondensation | Substituted Imidazo[1,2-a]pyridines |

| 2-Aminopyridine Moiety | β-Dicarbonyls | Cyclocondensation | Substituted Pyrido[1,2-a]pyrimidines |

| Acetonitrile α-Carbon | Aldehydes/Ketones | Knoevenagel Condensation | 2-(6-Aminopyridin-2-yl)-acrylonitriles |

| Acetonitrile α-Carbon | Alkyl Halides | Alkylation | 2-Alkyl-2-(6-aminopyridin-2-yl)acetonitriles |

| Nitrile Group | Reducing Agents (e.g., H₂, Raney Ni) | Reduction | 2-(6-Aminopyridin-2-yl)ethanamine |

Structure

3D Structure

特性

IUPAC Name |

2-(6-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWKDUSQBNSLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596152 | |

| Record name | (6-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400776-68-3 | |

| Record name | (6-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Aminopyridin 2 Yl Acetonitrile

Established Synthetic Routes and Foundational Reaction Conditions

Traditional methods for synthesizing 2-(6-aminopyridin-2-yl)acetonitrile and its analogs often rely on well-understood reaction mechanisms like nucleophilic substitution and Grignard reactions.

Nucleophilic Substitution Strategies

Nucleophilic substitution is a fundamental strategy for introducing the cyanomethyl group onto a pyridine (B92270) ring. A common approach involves the reaction of a halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, with a cyanide source like acetonitrile (B52724).

For instance, the synthesis of (6-chloro-3-nitro-pyridin-2-yl)-acetonitrile can be achieved by reacting 2-chloro-5-nitropyridine (B43025) with (4-chlorophenoxy)acetonitrile in the presence of a strong base like potassium t-butoxide at low temperatures. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the cyanide-containing nucleophile displaces the halide on the pyridine ring. researchgate.net The reaction conditions, including the choice of solvent (e.g., tetrahydrofuran) and temperature, are critical for achieving good yields and minimizing side reactions. chemicalbook.com

Another example involves the reaction of 2-amino-6-chloropyridine (B103851) with a suitable reagent to introduce the acetonitrile moiety, though specific details of this direct conversion are less commonly documented. Often, a multi-step synthesis is employed where the amino group is introduced at a later stage, for example, by amination of a bromo-substituted precursor using ammonia (B1221849) and a copper(I) oxide catalyst. googleapis.com

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a powerful method for forming carbon-carbon bonds, and they are utilized in the synthesis of various pyridine derivatives. The general approach involves the preparation of a pyridyl Grignard reagent, such as (6-chloropyridin-2-yl)magnesium bromide, from the corresponding halopyridine. This reagent can then react with an appropriate electrophile to introduce the desired functional group.

While the direct reaction of a pyridyl Grignard reagent with a molecule like chloroacetonitrile (B46850) can be complex, these reagents are instrumental in creating precursors that can be converted to the target compound. For example, a Grignard reagent can be used in a cross-coupling reaction to form a more complex pyridine structure, which is then further functionalized. epo.orggoogle.com The stability and reactivity of the Grignard reagent can be enhanced by using additives like lithium chloride.

It's important to note that the reaction conditions for Grignard reagent formation and subsequent reactions must be carefully controlled, typically requiring anhydrous solvents (like THF) and an inert atmosphere to prevent quenching of the highly reactive organometallic species.

Advanced and Emerging Methodologies in the Synthesis of this compound and its Analogs

Recent advancements in synthetic chemistry have introduced more efficient and versatile methods for the synthesis of substituted pyridines, including microwave-assisted techniques and sophisticated catalytic systems.

Microwave-Assisted Approaches in Related Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds. tandfonline.com This technique has been successfully applied to the synthesis of various aminopyridine derivatives. mdpi.comnih.govnih.gov

Microwave irradiation can significantly reduce reaction times, for example, in the multi-component synthesis of 2-aminopyridine (B139424) derivatives, reactions can be completed in minutes rather than hours. tandfonline.com This rapid and clean synthesis method is often performed under solvent-free conditions, contributing to greener chemical processes. nih.gov For instance, the synthesis of aminopyrimidine derivatives, which share structural similarities with aminopyridines, has been efficiently carried out using microwave-assisted heating, with yields ranging from 33-56%. nanobioletters.com

While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided context, the successful application of this technology to a wide range of related pyridine and aminopyrimidine syntheses suggests its high potential for this specific target molecule. tandfonline.commdpi.comnih.govnih.govnanobioletters.com

Catalytic Systems for Enhanced Functionalization and Coupling Reactions

Modern catalytic systems, particularly those based on palladium, have revolutionized the synthesis of substituted pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to introduce aryl or other functional groups onto the pyridine ring with high efficiency and selectivity. mdpi.com

Palladium catalysts can be used for the regioselective synthesis of 2,6-disubstituted pyridines through various mechanisms, including the denitrogenation of pyridotriazoles. rsc.orgrsc.org These methods allow for the precise construction of complex pyridine scaffolds. Furthermore, palladium-catalyzed reactions can be used to convert amides to nitriles, a transformation that could be relevant in certain synthetic routes to this compound. rsc.org

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions, enabling the synthesis of a diverse range of functionalized pyridines that would be difficult to access through traditional methods. rsc.org

Investigation of Regioselectivity and Chemoselectivity in Synthetic Pathways to this compound Derivatives

Achieving the desired substitution pattern on the pyridine ring is a key challenge in the synthesis of molecules like this compound. Therefore, controlling regioselectivity and chemoselectivity is of paramount importance.

Regioselectivity refers to the preferential reaction at one position over another. In the synthesis of 2,6-disubstituted pyridines, methods have been developed to selectively introduce substituents at these specific positions. For example, palladium-catalyzed reactions can be highly regioselective. rsc.orgrsc.org The inherent reactivity of the pyridine ring, where positions 2, 4, and 6 are generally more susceptible to nucleophilic attack, also plays a role. Computational studies have been employed to understand and predict the regioselectivity of certain reactions involving pyridine derivatives. nih.gov

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also critical, especially when dealing with multifunctional molecules like aminopyridines. nih.gov For instance, in a molecule containing both an amino group and a halogen, reaction conditions can be tuned to favor substitution at the halogenated position without affecting the amino group. The choice of catalyst and reaction conditions in palladium-catalyzed cross-coupling reactions, for example, can dictate which functional group participates in the reaction.

Chemical Reactivity and Transformation Pathways of 2 6 Aminopyridin 2 Yl Acetonitrile

Functional Group Interconversions on the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo both reduction and oxidation to yield a variety of important derivatives.

The nitrile functionality in 2-(6-Aminopyridin-2-yl)acetonitrile can be readily reduced to a primary amine, yielding 2-(6-aminopyridin-2-yl)ethan-1-amine. This transformation is typically achieved through catalytic hydrogenation. While specific studies on the reduction of this compound are not extensively documented, analogous reactions with similar substrates provide insight into the likely conditions. For instance, the catalytic hydrogenation of related α-amino nitriles, such as 2-amino-2-(2,6-dichlorophenyl)acetonitrile, is successfully carried out using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source like ammonium (B1175870) formate. This method is known for its efficiency and for minimizing over-reduction byproducts.

Table 1: Representative Reduction of a Nitrile to a Primary Amine

| Starting Material | Reagents and Conditions | Product | Conversion (%) | Ref |

| 2-amino-2-(2,6-dichlorophenyl)acetonitrile | Pd/C (10 wt%), Ammonium formate, Methanol, 60°C, 6h | 2-amino-2-(2,6-dichlorophenyl)ethanamine | 78-82 |

Based on these precedents, it is anticipated that this compound would undergo a similar transformation under catalytic hydrogenation conditions to afford the corresponding diamine.

The oxidation of nitriles can lead to the formation of highly reactive nitrile oxides. These 1,3-dipolar species are not typically isolated but are generated in situ for use in cycloaddition reactions to synthesize various five-membered heterocycles, such as isoxazoles and isoxazolines. researchgate.netorganic-chemistry.org Common methods for generating nitrile oxides include the oxidation of the corresponding aldoximes. researchgate.net For instance, aldoximes can be oxidized using reagents like iodobenzene (B50100) diacetate or chromium dioxide (Magtrieve) to generate nitrile oxides, which are then trapped by a dipolarophile. researchgate.net

Another approach involves the dehydration of primary nitroalkanes using reagents like phenyl isocyanate or di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net While direct oxidation of the nitrile in this compound to a nitrile oxide is less common, its conversion to an intermediate that can then form a nitrile oxide is a viable synthetic pathway. For example, the nitrile could be hydrolyzed to the corresponding amide, then to an aldoxime, which can subsequently be oxidized. researchgate.netorganic-chemistry.org The resulting nitrile oxide, (6-aminopyridin-2-yl)acetonitrile oxide, would be a valuable intermediate for the synthesis of novel heterocyclic compounds.

Table 2: General Methods for Nitrile Oxide Generation

| Precursor | Reagents | Intermediate | Application | Ref |

| Aldoximes | Iodobenzene diacetate/TFA or Magtrieve | Nitrile Oxide | 1,3-Dipolar Cycloaddition | researchgate.net |

| Primary Nitroalkanes | Phenyl isocyanate or (BOC)₂O/DMAP | Nitrile Oxide | In situ cycloaddition | researchgate.net |

| Oximes | tert-Butyl hypoiodite (B1233010) (t-BuOI) | Nitrile Oxide | Synthesis of isoxazolines and isoxazoles | organic-chemistry.org |

Transformations Involving the Exocyclic Amino Group at C-6 of the Pyridine (B92270) Ring

The exocyclic amino group at the C-6 position of the pyridine ring is a key site for nucleophilic reactions and for the construction of fused heterocyclic systems.

The amino group in this compound can act as a nucleophile, participating in a variety of substitution reactions. N-alkylation and N-acylation are common transformations. The N-monoalkylation of aminopyridines has been achieved under mild conditions using a carboxylic acid and sodium borohydride. researchgate.net This reductive amination provides a direct route to secondary amines. Another method involves the protection of the amino group, for example as a sulfonamide, which increases the acidity of the N-H bond and facilitates deprotonation and subsequent alkylation. monash.edu

Acylation of the amino group can be readily accomplished using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

The 2-aminopyridine (B139424) moiety is a valuable synthon for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These reactions exploit the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen. For example, condensation with α-haloketones is a classic method for the synthesis of imidazo[1,2-a]pyridines.

More contemporary methods involve multicomponent reactions. For instance, the synthesis of substituted 2-aminopyridines can be achieved through a one-pot reaction of enaminones, malononitrile, and primary amines. nih.gov Similarly, this compound can serve as a building block for more complex fused systems through reactions with dicarbonyl compounds or their equivalents. researchgate.net These strategies are central to the development of novel compounds with potential applications in medicinal chemistry. sioc-journal.cnnih.gov The resulting fused heterocycles, such as 2-(6-Aminoimidazo[1,2-a]pyridin-2-yl)acetonitrile, are of significant interest. bldpharm.com

Table 3: Synthesis of Fused Heterocycles from 2-Aminopyridine Derivatives

| 2-Aminopyridine Derivative | Reactant(s) | Product Type | Ref |

| 2-Aminopyridine | Ketones, Aldehydes, Esters | Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines | sioc-journal.cn |

| Enaminones | Malononitrile, Primary amines | Substituted 2-Aminopyridines | nih.gov |

| 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | Halo compounds, Acrylonitrile | Fused Pyridines | researchgate.net |

Reactivity of the Pyridine Ring towards Electrophilic and Nucleophilic Reagents

The pyridine ring possesses a distinct reactivity pattern due to the presence of the electronegative nitrogen atom. This leads to a general deactivation towards electrophilic substitution and an activation towards nucleophilic substitution.

Pyridine itself undergoes electrophilic substitution, such as nitration and halogenation, only under harsh conditions. The nitrogen atom, especially when protonated in acidic media, withdraws electron density from the ring, making it less susceptible to attack by electrophiles. rsc.org In the case of this compound, the electron-donating amino group at the C-6 position would partially counteract the deactivating effect of the nitrogen atom and the electron-withdrawing cyanomethyl group at the C-2 position. Electrophilic attack, if it were to occur, would likely be directed to the positions ortho and para to the activating amino group.

Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, which are electron-deficient. The presence of the electron-withdrawing cyanomethyl group at the C-2 position would further enhance the susceptibility of this position to nucleophilic attack. However, the presence of the amino group at C-6 may modulate this reactivity. Nucleophilic aromatic substitution reactions, such as the displacement of a leaving group, are important transformations for functionalizing the pyridine ring.

Mechanistic Investigations of Key Chemical Transformations

The chemical behavior of this compound is intrinsically linked to the electronic properties of the aminopyridine core and the reactivity of the acetonitrile (B52724) side chain. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a deep understanding can be constructed by examining research on analogous aminopyridine systems. These studies provide a robust framework for predicting and understanding the reaction mechanisms, transition states, and the influence of protonation on the reactivity of the target compound.

Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is governed by the interplay between the amino group, the pyridine ring nitrogen, and the cyanomethyl group. Mechanistic pathways for reactions involving aminopyridines often involve initial interaction with electrophiles or nucleophiles at one of these key sites.

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the intricacies of these transformations for related molecules. dergipark.org.tr For instance, in reactions involving substitutions or modifications, the activation of the pyridine ring is a critical step. The amino group, being an activating group, enhances the nucleophilicity of the pyridine ring, but its precise influence depends on the reaction conditions and the nature of the reacting species.

In the context of synthesizing 2-aminopyridine derivatives, it has been shown that pyridine N-oxides can react with activated isocyanides. nih.gov While not a direct reaction of this compound itself, this illustrates a fundamental reaction pathway for aminopyridine synthesis. The mechanism likely involves a series of steps including cycloaddition and rearrangement to yield the final aminopyridine product. nih.gov

Transition state calculations for proton transfer in aminopyridine systems have been performed, revealing the energy barriers associated with tautomerization. For 2-amino-4-methylpyridine, the transition state for hydrogen transfer from the amino group to the ring nitrogen was computed to have a significant energy barrier of 44.81 kcal/mol. nih.gov This high barrier indicates that such a transfer is not spontaneous and requires specific conditions to proceed. The transition state structure itself is characterized by an elongated N-H bond and a partially formed N-ring-H bond, as confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.gov

| Parameter | Value (kcal/mol) |

|---|---|

| Barrier to Transition State of Hydrogen Proton Transfer | 44.81 |

| Transition State Activation Energy of Pyramidal Inversion at Amino N | 0.41 |

| Relative Stability of Canonical Tautomer (2A4MP1) vs. Next Stable Tautomer (2A4MP2) | 13.60 |

The data in Table 1, derived from a related system, suggests that for this compound, the amino tautomer is significantly more stable than any imino tautomer. The barrier for proton transfer is substantial, meaning that reactions proceeding through an imino tautomer intermediate would require a specific catalytic pathway to lower this activation energy.

Studies on Protonation and Rearrangement Pathways in Aminopyridine Systems

Protonation is a key factor controlling the reactivity and spectroscopic properties of aminopyridines. The presence of two basic nitrogen atoms in this compound—the exocyclic amino nitrogen and the endocyclic pyridine nitrogen—means that protonation can occur at either site, leading to different cationic species with distinct chemical properties.

The tautomeric equilibrium between the amino form and the imino form (where the proton has moved from the exocyclic amino group to the ring nitrogen) is fundamental to understanding the system's behavior. oup.com Extensive studies on 2-aminopyridine and its derivatives have consistently shown that the amino tautomer is the predominant and more stable form in various solvents. nih.govoup.compsu.edu This stability is attributed to the preservation of the aromaticity of the pyridine ring in the amino form. oup.com The imino tautomer, by contrast, possesses a less stable iminodiene character. oup.com

The site of protonation is highly dependent on the medium. In the gas phase or non-polar solvents, protonation might favor the more basic site. However, in solution, solvent effects can significantly influence the equilibrium. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86, indicating it is a moderately weak base. The protonation state is crucial as it can dictate the outcome of a chemical reaction. For example, protonation of the ring nitrogen would make the pyridine ring more electron-deficient and susceptible to nucleophilic attack, while also deactivating it towards electrophilic substitution.

| Compound | Solvent | Predominant Form | Method of Determination |

|---|---|---|---|

| 2-Aminopyridine | Various | Amino | UV Spectroscopy |

| N-(pyridin-2-yl)acetamide | [2H]chloroform | Amide (Amino) | NMR Spectroscopy |

| N-(pyridin-2-yl)benzamide | [2H]chloroform | Amide (Amino) | NMR Spectroscopy |

The data presented in Table 2 reinforces the concept that the amino form is the most stable tautomer for 2-aminopyridine and its acylated derivatives in solution. This preference is critical, as the chemical reactivity of the amino form is substantially different from that of the imino form. For this compound, this implies that reactions will predominantly occur from the amino tautomer under standard conditions. Any rearrangement pathways would likely need to proceed through a protonated intermediate or a high-energy transition state, as direct conversion to an imino form is energetically unfavorable. nih.gov Understanding these protonation and tautomeric equilibria is essential for controlling the reaction pathways of this and related aminopyridine compounds. nih.gov

Strategic Synthetic Applications of 2 6 Aminopyridin 2 Yl Acetonitrile As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(6-aminopyridin-2-yl)acetonitrile makes it a valuable precursor for creating diverse molecular architectures. The amino group can act as a nucleophile or be transformed into other functionalities, while the active methylene (B1212753) group of the acetonitrile (B52724) moiety is amenable to various condensation and cyclization reactions.

Construction of Substituted Pyridine (B92270) Derivatives and Libraries

The core pyridine structure of this compound serves as a scaffold for the synthesis of a multitude of substituted pyridine derivatives. researchgate.netnih.gov The amino and cyanomethyl groups can be chemically modified to introduce a variety of substituents, leading to the generation of libraries of compounds with diverse functionalities. researchgate.net For instance, the amino group can undergo acylation, alkylation, or diazotization reactions, while the cyanomethyl group can participate in reactions such as Knoevenagel condensation or Thorpe-Ziegler cyclization. This versatility allows for the systematic exploration of the chemical space around the pyridine core, which is a common motif in many biologically active compounds. nih.gov

The synthesis of novel 2,6-disubstituted pyridine derivatives has been a focus of research, with the 2,6-diaminopyridine (B39239) moiety being identified as a key component for inhibiting Aβ aggregation in the context of Alzheimer's disease. nih.gov The ability to generate a series of these derivatives allows for the investigation of structure-activity relationships. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Derivative Type | Reference |

|---|---|---|---|

| Acylation | Acid chlorides/anhydrides, base | Amide derivatives | researchgate.net |

| Condensation | Aldehydes/ketones, base | Schiff bases, enamines | researchgate.net |

| Coupling Reactions | Aryl halides, palladium catalyst | Aryl-substituted pyridines | researchgate.net |

Formation of Polycyclic and Fused Nitrogen-Containing Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and materials science. rsc.org The strategic placement of the amino and cyanomethyl groups facilitates intramolecular cyclization reactions to form bicyclic and polycyclic structures.

Imidazo[1,2-a]pyridines: This scaffold is of great interest due to its broad spectrum of biological activities. nih.govnih.gov The synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. nih.gov While direct use of this compound in this specific reaction is not explicitly detailed in the provided context, its 2-aminopyridine core is the essential starting point for forming the imidazo[1,2-a]pyridine (B132010) ring system. organic-chemistry.orgresearchgate.net Various methods, including copper-catalyzed and metal-free approaches, have been developed for this transformation. nih.govorganic-chemistry.org

Pyrido[1,2-a]pyrimidines: These fused heterocycles are synthesized from 2-aminopyridine precursors. sioc-journal.cn The reaction typically involves condensation with a 1,3-dicarbonyl compound or its equivalent. The nitrile group in this compound can be hydrolyzed to a carboxylic acid or an amide, which can then participate in cyclization to form the pyrimidine (B1678525) ring fused to the initial pyridine.

Tetrazines: While direct synthesis from this compound is not explicitly mentioned, the Pinner reaction, a classic method for tetrazine synthesis, involves the reaction of nitriles with hydrazine (B178648) followed by oxidation. researchgate.net The nitrile functionality of this compound makes it a potential substrate for this type of transformation, leading to the formation of tetrazine-substituted pyridines. Unsymmetrical tetrazines can be synthesized from nitrile precursors. nih.gov

| Heterocyclic System | General Synthetic Strategy | Key Precursor Moiety | References |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Condensation with α-halocarbonyls or equivalent | 2-Aminopyridine | nih.govnih.govorganic-chemistry.orgresearchgate.net |

| Pyrido[1,2-a]pyrimidines | Condensation with 1,3-dicarbonyl compounds | 2-Aminopyridine | sioc-journal.cn |

| Pyrido[2,3-d]pyrimidines | Cyclization of o-aminonicotinonitrile derivatives | 2-Aminonicotinonitrile | nih.gov |

| Tetrazines | Reaction of nitriles with hydrazine and subsequent oxidation | Nitrile | researchgate.netnih.govnih.gov |

Utility in the Design and Synthesis of Ligands and Intermediates for Advanced Chemical Research

The presence of both a pyridine nitrogen and an amino group makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. researchgate.net These nitrogen atoms can coordinate to metal centers, forming stable complexes. The nitrile group can also be involved in coordination or can be further functionalized to introduce other coordinating groups, allowing for the fine-tuning of the ligand's electronic and steric properties.

These molecules serve as crucial intermediates in the synthesis of more complex targets. nih.govorganic-chemistry.org For example, they can be key fragments in the total synthesis of natural products or in the preparation of active pharmaceutical ingredients. The ability to readily modify both the amino and cyanomethyl groups provides a strategic advantage in designing synthetic routes. researchgate.netorganic-chemistry.org

Applications in Macromolecular Chemistry

The bifunctional nature of this compound also lends itself to applications in polymer chemistry.

Linkers or Monomers in Polymer Synthesis: This compound can be incorporated into polymer chains either as a linker to connect different polymer segments or as a monomeric unit itself. The amino group can be used for polymerization reactions such as polycondensation or polyamidation. For instance, 2,6-diaminopyridine has been used to synthesize functional polymers. researchgate.net While not directly this compound, this demonstrates the potential of the aminopyridine scaffold in polymer synthesis. The nitrile group offers a site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone. The use of 6-aminocapronitrile as a monomer for the synthesis of nylon 6 highlights the utility of amino-nitrile compounds in polymerization. tue.nl

Strategic Cyanomethylation and Nitrile-Containing Compound Synthesis

The cyanomethyl group (-CH₂CN) is a valuable synthon in organic chemistry. The active methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This process, known as cyanomethylation, is a powerful tool for introducing a cyanomethyl moiety into a molecule. encyclopedia.pub

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in confirming the identity and purity of 2-(6-Aminopyridin-2-yl)acetonitrile, as well as for monitoring its transformations in chemical reactions.

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, the aromatic protons on the pyridine (B92270) ring typically appear as distinct multiplets, while the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group exhibit a characteristic singlet. The amino (-NH₂) protons also present a singlet, which can be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The spectrum will show distinct signals for the nitrile carbon (-CN), the methylene carbon (-CH₂-), and the carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the positions of the amino and acetonitrile substituents.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable insights into the electronic environment of the nitrogen atoms in the pyridine ring and the nitrile group.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~7.40 | t | H-4 (Pyridine) |

| ¹H | ~6.50 | d | H-3 or H-5 (Pyridine) |

| ¹H | ~6.35 | d | H-3 or H-5 (Pyridine) |

| ¹H | ~4.60 | s | -NH₂ |

| ¹H | ~3.80 | s | -CH₂- |

| ¹³C | ~159 | s | C-6 (Pyridine) |

| ¹³C | ~150 | s | C-2 (Pyridine) |

| ¹³C | ~140 | s | C-4 (Pyridine) |

| ¹³C | ~118 | s | -CN |

| ¹³C | ~108 | s | C-3 or C-5 (Pyridine) |

| ¹³C | ~105 | s | C-3 or C-5 (Pyridine) |

| ¹³C | ~25 | s | -CH₂- |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The compound typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Vibrational spectroscopy probes the vibrational modes of the molecule, offering information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. The C≡N stretching of the nitrile group gives a sharp band around 2250 cm⁻¹. The C-H stretching of the methylene group and aromatic ring appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* and n→π* transitions associated with the aminopyridine chromophore.

X-ray Diffraction Studies for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state. These studies provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen.

Computational Chemistry and Theoretical Investigations

Computational methods, such as Density Functional Theory (DFT), are used to complement experimental data and to gain a deeper understanding of the molecular properties of this compound. These calculations can predict optimized molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties, which can then be compared with experimental results for validation.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Properties, and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations would provide profound insights into its fundamental chemical characteristics.

Molecular Geometry: DFT calculations would begin with a geometry optimization to determine the most stable three-dimensional arrangement of the atoms in this compound. This would yield precise data on bond lengths, bond angles, and dihedral angles. However, specific optimized geometric parameters for this compound are not present in the surveyed literature.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Lengths (Å) | C-C (pyridine ring) | Data not available |

| C-N (pyridine ring) | Data not available | |

| C-NH2 | Data not available | |

| C-CH2CN | Data not available | |

| C≡N | Data not available | |

| Bond Angles (°) | C-N-C (pyridine ring) | Data not available |

| H-N-H (amino group) | Data not available | |

| C-C-C (side chain) | Data not available | |

| Dihedral Angles (°) | Pyridine-CH2CN torsion | Data not available |

Note: The table above is illustrative of the types of data that would be generated from DFT calculations. No experimental or calculated values for this compound have been published.

Electronic Properties: DFT is also employed to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Despite the utility of this data, no studies have published the HOMO-LUMO energies for this compound.

Vibrational Analysis: Theoretical vibrational analysis via DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to the functional groups within the molecule. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure. For this compound, a detailed computational vibrational analysis has not been reported.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. An NCI plot graphically illustrates these interactions in real space, with different colors representing the type and strength of the interaction. For this compound, an NCI analysis would be invaluable for understanding its crystal packing, potential for polymorphism, and interactions with biological targets. Such an analysis would highlight, for instance, potential hydrogen bonding involving the amino group and the nitrile nitrogen. To date, no NCI analysis for this compound has been published in academic literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the nitrogen of the pyridine ring and the nitrile group, and a positive potential around the hydrogen atoms of the amino group. This information would be critical for predicting its intermolecular interactions. However, no specific MEP maps for this compound have been found in the literature.

Computational Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

The computational tools described above, particularly DFT and MEP analysis, are instrumental in predicting the chemical behavior of a molecule. By analyzing the electronic properties and charge distribution, chemists can forecast the most likely sites of reaction, the selectivity of reactions (regio- and chemoselectivity), and, where applicable, the stereochemical outcomes. For example, the HOMO and LUMO distributions can indicate which atoms are most likely to act as nucleophiles or electrophiles. While these predictive methods are well-established, their specific application to forecast the reactivity, selectivity, and stereochemistry of reactions involving this compound has not been the subject of any published research.

Molecular Interactions and Mechanistic Insights in Biological Research Contexts

Exploration of Molecular Target Interactions (e.g., Enzymes, Receptors)

Derivatives of 2-(6-Aminopyridin-2-yl)acetonitrile have been the subject of significant research to understand their interactions with various biological targets, primarily enzymes such as kinases. These studies aim to elucidate the specific binding modes and the nature of the interactions that confer their biological activity. For instance, a series of novel 2-aminopyridine (B139424) derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.gov Understanding these interactions at a molecular level is crucial for the development of more effective and selective therapeutic agents.

The core structure of 2-aminopyridine serves as a versatile scaffold for designing inhibitors that can target the ATP-binding pocket of kinases. The amino group and the pyridine (B92270) nitrogen are key features that can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors. Modifications at the acetonitrile (B52724) group and the aminopyridine ring allow for the exploration of different sub-pockets within the active site, leading to variations in potency and selectivity.

The inhibitory mechanism of 2-aminopyridine derivatives often involves competitive binding at the ATP-binding site of the target kinase. This prevents the natural substrate, ATP, from binding and subsequently blocks the phosphorylation cascade that drives cellular processes like proliferation and survival. In the context of c-Met kinase, molecular modeling studies have suggested that electrostatic and hydrogen bond interactions are vital for the activity of these inhibitors. nih.gov Key residues such as Tyr1230 and Arg1208 in the c-Met active site have been identified as crucial for the binding of 2-aminopyridine derivatives. nih.gov

Furthermore, investigations into derivatives of the related 3-(6-aminopyridin-3-yl) benzamide (B126) have shown that these compounds can induce cell cycle arrest and apoptosis by inhibiting the transcription of Aurora Kinase B (AURKB). nih.gov This indicates that aminopyridine-based compounds can exert their biological effects through multiple mechanisms, not limited to direct enzyme inhibition but also affecting gene expression.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a receptor. This method provides valuable insights into the binding modes and interactions of this compound derivatives with their biological targets. For example, docking studies have been employed to understand the binding of 2-aminopyridine derivatives to the active site of c-Met kinase, helping to rationalize their inhibitory activity. nih.gov Similarly, docking studies of other 2-aminopyridine derivatives have been used to predict their antibacterial activity by examining their interactions with bacterial protein targets. mdpi.com

These computational approaches are instrumental in the early stages of drug discovery, allowing for the screening of virtual libraries of compounds and prioritizing those with the highest predicted binding affinity for synthesis and biological testing.

For various aminopyridine derivatives, computational assessments have highlighted the importance of specific interactions. For instance, in the case of c-Met kinase inhibitors, molecular docking has revealed key hydrogen bond interactions and electrostatic forces that are critical for potent inhibition. nih.gov The binding energy calculations can further quantify the strength of these interactions and guide the optimization of lead compounds.

| Target | Key Interacting Residues | Dominant Interaction Types | Reference |

| c-Met Kinase | Tyr1230, Arg1208 | Hydrogen Bonds, Electrostatic | nih.gov |

| S. aureus protein (PDB ID: 4URM) | Not specified | Hydrogen Bonds | mdpi.com |

| B. subtilis protein (PDB ID: 2RHL) | Not specified | Hydrogen Bonds | mdpi.com |

| Thymidylate Kinase | Not specified | Not specified | uel.ac.uk |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

For instance, a study on 2-aminopyridine derivatives as JAK2 inhibitors demonstrated that modifications to the scaffold led to the discovery of a potent and selective inhibitor. researchgate.net Similarly, SAR studies on 2-aminopyrrole-carbonitrile derivatives as metallo-β-lactamase inhibitors revealed that the carbonitrile group and other specific side chains were important for their inhibitory potency. nih.govresearchgate.net

Positional isomerism, where functional groups are located at different positions on a core scaffold, can have a profound impact on the biological activity of a molecule. This is because the spatial arrangement of atoms determines how a molecule fits into the binding site of a protein and interacts with key amino acid residues.

While specific SAR studies on positional isomers of this compound are not extensively detailed in the provided context, the principle is well-established in medicinal chemistry. For example, a study on novel oxazolidinone derivatives showed that a linearly attached benzotriazole (B28993) derivative was more potent than an angularly attached one, highlighting the importance of the substituent's position. nih.gov The relative positions of the amino and acetonitrile groups on the pyridine ring in aminopyridin-yl-acetonitrile compounds are critical for their interaction with target proteins. Changing the substitution pattern from 2,6 to other positions would likely alter the molecule's ability to form key hydrogen bonds and other interactions within a binding pocket, thereby affecting its biological activity.

The rational design of analogs based on a lead compound like this compound is a key strategy for developing more potent and selective compounds, as well as for creating chemical probes to investigate biological mechanisms. By understanding the SAR, medicinal chemists can introduce specific modifications to the molecule to enhance its properties.

This approach has been successfully applied to various aminopyridine scaffolds. For example, based on the understanding of the binding modes of 2-aminopyridine derivatives with c-Met kinase, new analogs can be designed to form additional favorable interactions with the enzyme, potentially leading to increased potency and selectivity. nih.gov The design of such analogs is often guided by computational modeling, which can predict the effects of structural modifications on binding affinity and selectivity before the compounds are synthesized. This iterative process of design, synthesis, and biological evaluation is central to the development of new therapeutic agents and research tools.

| Compound Series | Key SAR Finding | Application | Reference |

| 2-Aminopyridine Derivatives | Replacement of linkers and introduction of aryl groups on the amide bond. | c-Met Kinase Inhibitors | nih.gov |

| 2-Aminopyridine-3-carbonitrile Derivatives | Fluorinated chalcones, pyridine, and pyran derivatives showed potent activity. | Antitubercular Agents | uel.ac.uk |

| 2-Aminopyrrole-carbonitrile Derivatives | The 3-carbonitrile group and N-benzyl side chains are important for potency. | Metallo-β-lactamase Inhibitors | nih.govresearchgate.net |

| 3-(6-Aminopyridin-3-yl)benzamide Derivatives | Introduction of specific benzamide moieties led to potent antiproliferative activity. | AURKB Transcription Inhibitors | nih.gov |

Investigated Biological Activities (Purely Research-Focused)

Extensive literature searches did not yield specific research studies investigating the antimicrobial, antifungal, or anticancer properties of the compound this compound. While the broader class of aminopyridine derivatives has been a subject of interest in medicinal chemistry for potential biological activities, research focusing specifically on this compound in these contexts appears to be limited or not publicly available.

Research into Potential Antimicrobial Properties

No direct research was found that specifically investigates the antimicrobial properties of this compound. Studies on various other aminopyridine derivatives have explored their potential as antibacterial agents, but these findings cannot be directly extrapolated to the specific compound .

Antifungal Activity Investigations (e.g., against specific phytopathogens)

There is no available research specifically detailing investigations into the antifungal activity of this compound, including its effects against phytopathogens.

Research into Potential Anticancer Properties and Underlying Molecular Mechanisms

No published studies were identified that focus on the potential anticancer properties or the underlying molecular mechanisms of this compound. While related heterocyclic compounds are an area of active research in oncology, specific data for this compound is not available in the public domain.

Future Directions and Emerging Research Avenues for 2 6 Aminopyridin 2 Yl Acetonitrile

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly central to modern chemical synthesis, and their application to 2-(6-Aminopyridin-2-yl)acetonitrile is a key area of future research. The focus is on developing synthetic and transformation protocols that are not only efficient but also environmentally friendly.

One promising approach is the use of solvent-free or "neat" reaction conditions, which can reduce waste and environmental impact. For instance, mechanochemical grinding has been shown to be effective for the synthesis of N-substituted amines and other heterocyclic compounds, often resulting in high yields without the need for column chromatography. Another avenue is the adoption of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. Research into biocatalysis, using enzymes to mediate reactions, also presents a sustainable pathway for the synthesis and derivatization of pyridine (B92270) and piperidine (B6355638) heterocycles from renewable sources. ukri.org The application of microwave-assisted synthesis is another green technology that can accelerate reactions, reduce energy consumption, and promote sustainable, high-throughput approaches. ukri.org

Table 1: Green Chemistry Approaches for Pyridine Derivative Synthesis

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free reactions conducted by grinding solid reactants together. | Reduced solvent waste, shorter reaction times, and potentially higher yields. | ukri.org |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, and use of renewable feedstocks. ukri.org | ukri.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, and increased reaction rates. ukri.org | ukri.org |

| Aqueous Media Reactions | Using water as a solvent for organic reactions. | Reduced environmental impact and improved safety. | researchgate.net |

Integration with Continuous Flow Chemistry and Automated Synthetic Platforms

Continuous flow chemistry and automated synthesis are set to revolutionize the production of fine chemicals and pharmaceuticals, including derivatives of this compound. These technologies offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processing.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. For the synthesis of pyridine derivatives, continuous flow microreactors have been successfully employed for N-oxidation reactions, demonstrating higher efficiency and safety compared to batch reactors. acs.orgnih.gov These systems can operate for extended periods, making them suitable for large-scale production. acs.orgnih.gov

Automated synthesis platforms, often integrated with flow chemistry, can further accelerate the discovery and optimization of new derivatives. These platforms can perform a wide range of reactions, including N-heterocycle formation, reductive amination, and Suzuki couplings, with minimal human intervention. researchgate.net By combining automated synthesis with in-line analysis, researchers can rapidly screen reaction conditions and generate libraries of compounds for further testing, significantly shortening the drug discovery and development timeline. mdpi.com

Table 2: Advantages of Continuous Flow and Automated Synthesis

| Technology | Key Advantages | Relevance to this compound | Reference |

|---|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and higher yields. | Safer synthesis of derivatives, potential for large-scale production, and improved product quality. | acs.orgnih.gov |

| Automated Synthetic Platforms | High-throughput screening, rapid library generation, and reduced human error. | Accelerated discovery of new bioactive derivatives and optimization of synthetic routes. | researchgate.netmdpi.com |

Design of Novel Catalytic Systems for Enhanced Selectivity and Yield in Complex Derivatizations

The development of novel catalytic systems is crucial for achieving high selectivity and yield in the derivatization of complex molecules like this compound. The pyridine ring and the amino group offer multiple sites for functionalization, making regioselectivity a key challenge.

Recent advances in catalysis offer promising solutions. For instance, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the functionalization of pyridine backbones. acs.org These catalysts can direct reactions to specific positions on the pyridine ring, enabling the synthesis of highly substituted derivatives. acs.orgnih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely used for forming carbon-carbon bonds and can be adapted for the derivatization of aminopyridines. rsc.org The development of novel palladium catalysts supported on functionalized materials, such as carbon nanotubes, can lead to highly efficient and reusable catalytic systems. rsc.org

Biocatalytic approaches also hold significant potential. Enzymes can offer unparalleled selectivity under mild conditions, and research is ongoing to discover and engineer enzymes for the specific derivatization of pyridine compounds. ukri.org

Expanding Applications in Advanced Functional Materials and Nanoscience

The unique electronic and structural properties of the aminopyridine scaffold suggest that this compound and its derivatives could find applications in advanced functional materials and nanoscience.

In the field of organic electronics, aminopyridine derivatives are being explored as components of organic light-emitting diodes (OLEDs). Their electron-donating amino group and electron-withdrawing pyridine ring can be tuned to create materials with desirable hole-transporting or emissive properties. nih.gov The incorporation of fluorophores into the aminopyridine structure can lead to fluorescent probes with applications in bioimaging and sensing. nih.gov

The ability of the aminopyridine moiety to coordinate with metal ions also makes it a candidate for the construction of metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. By incorporating this compound or its derivatives as ligands, it may be possible to create novel MOFs with tailored properties. nih.gov Furthermore, aminopyridine compounds have been investigated for their potential as sensors for various analytes. mdpi.com

Integration of Advanced Computational and Machine Learning Approaches for Rational Molecular Design

Advanced computational methods and machine learning are becoming indispensable tools for the rational design of new molecules and the optimization of chemical reactions. These approaches can significantly accelerate the discovery of novel derivatives of this compound with desired properties.

Computational techniques, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of the molecule, providing insights into reaction mechanisms and helping to predict the outcome of different synthetic strategies. Molecular docking simulations can be employed to design derivatives that bind to specific biological targets, guiding the development of new therapeutic agents. rsc.org

Compound List

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。